REACTION_CXSMILES
|
[O:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.[NH:6]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:8]([CH2:15][C:16]([NH2:18])=[O:17])=[CH:7]1>C(OC)(C)(C)C>[C:8]1([C:15]2[C:16](=[O:17])[NH:18][C:5](=[O:1])[C:4]=2[C:3]2[C:9]3[C:14](=[CH:13][CH:12]=[CH:11][CH:10]=3)[NH:6][CH:2]=2)[C:9]2=[C:14]3[C:13](=[CH:12][CH:11]=[CH:10]2)[CH2:15][CH2:8][CH2:7][N:6]3[CH:7]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C=C(C2=CC=CC=C12)CC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C=C(C2=CC=CC=C12)CC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to consume Compound 5 in THF in the presence of base, HCl
|
Type
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ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
to afford crude Compound 6
|
Type
|
CUSTOM
|
Details
|
Crude Compound 6 was then purified from DCM and heptane
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CN2CCCC3=CC=CC1=C23)C=2C(NC(C2C2=CNC3=CC=CC=C23)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |